Fura-2: An In-depth Technical Guide for Cellular Calcium Measurement
Fura-2: An In-depth Technical Guide for Cellular Calcium Measurement
Fura-2 is a ratiometric, fluorescent indicator dye widely used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). Its sensitivity and the ability to perform ratiometric measurements have made it an invaluable tool in various fields, including neuroscience, cell signaling, and drug discovery. This guide provides a comprehensive overview of Fura-2, its mechanism of action, key properties, and detailed protocols for its application.
Core Principles of Fura-2
Fura-2 is an aminopolycarboxylic acid that acts as a chelator for divalent cations, exhibiting a high affinity and selectivity for Ca²⁺. The core of its functionality lies in a spectral shift that occurs upon binding to calcium.[1]
Mechanism of Action: When Fura-2 binds to Ca²⁺, its fluorescence excitation spectrum shifts to a shorter wavelength. The Ca²⁺-free form of Fura-2 has a maximum excitation wavelength of approximately 380 nm, while the Ca²⁺-bound form has a maximum excitation at around 340 nm.[2] Both forms, however, have the same emission maximum at approximately 510 nm.[1] This dual-excitation property is the basis for ratiometric measurement.
Ratiometric Measurement: By alternately exciting the Fura-2 loaded cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the fluorescence intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration. The key advantage of this ratiometric approach is that it minimizes issues arising from variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to more accurate and reproducible measurements of [Ca²⁺]i.[2][3]
Quantitative Data
The following table summarizes the key quantitative properties of Fura-2, which are crucial for accurate experimental design and data interpretation.
| Property | Value | Conditions |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | In vitro, Mg²⁺-free |
| ~224 nM | In vitro, with 1 mM Mg²⁺, 37°C | |
| Excitation Wavelength (λex) | ~380 nm | Ca²⁺-free |
| ~340 nm | Ca²⁺-bound | |
| Emission Wavelength (λem) | ~510 nm | Both Ca²⁺-free and Ca²⁺-bound |
| Quantum Yield (Φ) | 0.23 | Ca²⁺-free |
| 0.49 | Ca²⁺-bound | |
| Molar Extinction Coefficient (ε) | ~28,000 M⁻¹cm⁻¹ at 380 nm | Ca²⁺-free |
| ~33,000 M⁻¹cm⁻¹ at 340 nm | Ca²⁺-bound |
Experimental Protocols
Cell Loading with Fura-2 AM
For intracellular measurements, the cell-impermeant Fura-2 is used in its acetoxymethyl (AM) ester form, Fura-2 AM. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive Fura-2 dye in the cytosol.
Materials:
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Fura-2 AM stock solution (1-5 mM in anhydrous DMSO)
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Pluronic® F-127 (20% w/v in DMSO)
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Probenecid (B1678239) stock solution (250 mM in a suitable solvent)
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Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)
Procedure:
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Prepare Loading Buffer: For a final Fura-2 AM concentration of 5 µM, mix the required volume of Fura-2 AM stock solution with an equal volume of 20% Pluronic® F-127. This mixture is then diluted in the physiological buffer to the final working concentration. The final concentration of Pluronic® F-127 should be around 0.02-0.04% to aid in the dispersion of the hydrophobic Fura-2 AM.
-
Add Probenecid (Optional but Recommended): To reduce the leakage of the de-esterified Fura-2 from the cells, the anion-transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
Cell Incubation: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the Fura-2 AM loading buffer to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Lowering the incubation temperature can sometimes reduce the compartmentalization of the dye into organelles.
-
Wash and De-esterification: After incubation, wash the cells at least twice with the physiological buffer (containing probenecid if used in the loading step) to remove extracellular Fura-2 AM.
-
Incubation for De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for the complete de-esterification of the intracellular Fura-2 AM by cellular esterases.
In Vitro Calibration and Determination of [Ca²⁺]i
To convert the measured fluorescence ratio into an absolute calcium concentration, an in vitro calibration is typically performed using the Grynkiewicz equation.[4]
Grynkiewicz Equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
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[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
R is the experimentally measured fluorescence ratio (F340/F380).
-
Rmin is the fluorescence ratio in the absence of Ca²⁺ (zero calcium).
-
Rmax is the fluorescence ratio at saturating Ca²⁺ concentrations.
-
Sf2 / Sb2 is the ratio of the fluorescence intensity of the Ca²⁺-free indicator to the Ca²⁺-bound indicator at 380 nm.
Materials:
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Fura-2 (salt form)
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Calcium-free buffer (e.g., containing 10 mM EGTA)
-
Calcium-saturating buffer (e.g., containing 10 mM CaCl₂)
-
Ionophore (e.g., Ionomycin or Digitonin) to permeabilize the cell membrane.
Procedure for Determining Rmin and Rmax:
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Rmin Determination: After recording the basal fluorescence ratio in your Fura-2 loaded cells, perfuse the cells with a calcium-free buffer containing an ionophore (e.g., 5-10 µM Ionomycin). This will chelate any intracellular calcium and allow the determination of Rmin.
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Rmax Determination: Following the Rmin measurement, perfuse the cells with a calcium-saturating buffer also containing the ionophore. This will saturate the intracellular Fura-2 with calcium, allowing for the determination of Rmax.
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Background Subtraction: It is crucial to subtract the background fluorescence from all measurements. This can be determined from a region of the coverslip without cells.
Visualizations
Signaling Pathway and Fura-2 Mechanism
Caption: Mechanism of Fura-2 for intracellular calcium measurement.
Experimental Workflow
Caption: Experimental workflow for Fura-2 based calcium imaging.
Potential Issues and Troubleshooting
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Photobleaching: Prolonged exposure to excitation light can lead to photobleaching of Fura-2, which can affect the accuracy of measurements.[5] It is advisable to use the lowest possible excitation intensity and exposure times.
-
Compartmentalization: Fura-2 AM can sometimes accumulate in intracellular organelles such as mitochondria and the endoplasmic reticulum. This can be minimized by lowering the incubation temperature during loading.
-
Incomplete De-esterification: Incomplete cleavage of the AM esters will result in a Ca²⁺-insensitive form of the dye, leading to an underestimation of [Ca²⁺]i. Ensure sufficient incubation time for de-esterification.
-
Dye Leakage: The de-esterified Fura-2 can leak out of the cells over time. The use of probenecid can help to mitigate this issue.
By understanding the fundamental principles of Fura-2 and adhering to optimized experimental protocols, researchers can effectively utilize this powerful tool to gain valuable insights into the complex dynamics of intracellular calcium signaling.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fura-2 QBT Calcium Kit: A homogenous Fura-2 calcium assay [moleculardevices.com]
- 4. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators | Journal of Neuroscience [jneurosci.org]
- 5. Non-hyperbolic calcium calibration curve of Fura-2: implications for the reliability of quantitative Ca2+ measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
